molecular formula C10H14N2O2 B2623021 (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde CAS No. 1932262-25-3

(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde

Cat. No. B2623021
CAS RN: 1932262-25-3
M. Wt: 194.234
InChI Key: TXXSTIZMKHZDTD-WCBMZHEXSA-N
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Description

(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a versatile building block that can be used in the synthesis of various organic compounds. MPN has a unique structure that makes it an ideal candidate for use in the development of new drugs and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde is not fully understood. However, it has been suggested that (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde may inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde may also interact with cellular membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. In vivo studies have shown that (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can reduce inflammation, inhibit tumor growth, and improve the survival rate of animals infected with certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde in lab experiments is its versatility. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can be used as a building block in the synthesis of various organic compounds, making it a useful tool for organic chemists. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde also has unique properties that make it an ideal candidate for use in the development of new drugs and materials. However, one of the limitations of using (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde in lab experiments is its cost. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde is a relatively expensive compound, which may limit its use in certain research areas.

Future Directions

There are several future directions for research involving (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde. One area of research is the development of new drugs that incorporate (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde as a building block. These drugs may have improved pharmacokinetic properties and may be more effective than current drugs. Another area of research is the development of new materials that incorporate (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde. These materials may have unique properties that make them useful in various applications, such as in the electronics industry. Additionally, further research is needed to fully understand the mechanism of action of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 2-methylpyrazole with (2R,3R)-2,3-epoxybutanal in the presence of a Lewis acid catalyst. The resulting product is then oxidized to form (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde. Another method involves the reaction of 2-methylpyrazole with (2R,3R)-2,3-dihydroxybutanal in the presence of a base catalyst. The resulting product is then oxidized to form (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde.

Scientific Research Applications

(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde has been extensively studied for its potential use in the development of new drugs and materials. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde has also been used in the synthesis of various organic compounds, including chiral ligands and pharmaceutical intermediates. Its unique structure makes it an ideal candidate for use in the development of new drugs with improved pharmacokinetic properties.

properties

IUPAC Name

(2R,3R)-2-(2-methylpyrazol-3-yl)oxane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-9(4-5-11-12)10-8(7-13)3-2-6-14-10/h4-5,7-8,10H,2-3,6H2,1H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXSTIZMKHZDTD-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde

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